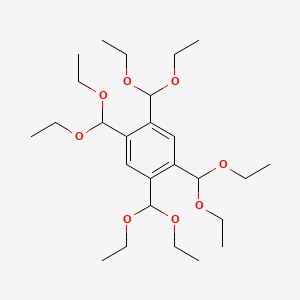
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- is an organic compound with the molecular formula C26H46O8 It is a derivative of benzene, where four hydrogen atoms are replaced by diethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- typically involves the reaction of benzene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl groups.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The diethoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diethoxymethyl groups to simpler alkyl groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- exerts its effects depends on the specific application. In chemical reactions, the diethoxymethyl groups can act as electron-donating groups, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Benzene, 1,2,4,5-tetramethyl- (Durene): Similar structure but with methyl groups instead of diethoxymethyl groups.
Benzene, 1,2,4,5-tetrakis(1-methylethyl)-: Another derivative with isopropyl groups.
Properties
CAS No. |
62397-06-2 |
|---|---|
Molecular Formula |
C26H46O8 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(diethoxymethyl)benzene |
InChI |
InChI=1S/C26H46O8/c1-9-27-23(28-10-2)19-17-21(25(31-13-5)32-14-6)22(26(33-15-7)34-16-8)18-20(19)24(29-11-3)30-12-4/h17-18,23-26H,9-16H2,1-8H3 |
InChI Key |
ZPYCZERNBLMOGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=C(C=C1C(OCC)OCC)C(OCC)OCC)C(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















